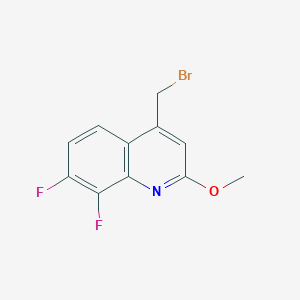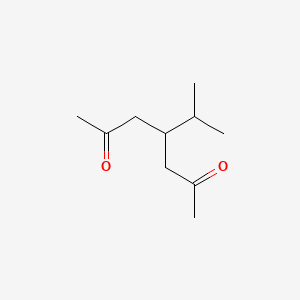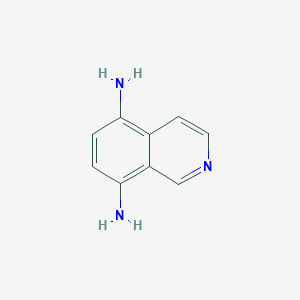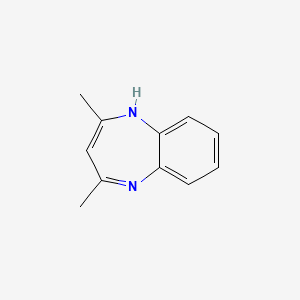
2,4-Dimethyl-3H-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse therapeutic and pharmacological properties, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . The structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring, with two methyl groups attached at positions 2 and 4 .
准备方法
The synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds . Another approach is the reaction of o-phenylenediamine with aldehydes in the presence of a catalyst, such as SrFe12O19 magnetic nanocatalyst . Industrial production methods often utilize multicomponent heterocyclization reactions to prepare benzodiazepine derivatives efficiently .
化学反应分析
2,4-Dimethyl-3H-1,5-benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common reagents used in these reactions include acyl-, thioacyl-, and aryl-hydrazines . Major products formed from these reactions include hydrazono-derivatives and other substituted benzodiazepines .
科学研究应用
2,4-Dimethyl-3H-1,5-benzodiazepine has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,4-Dimethyl-3H-1,5-benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . This interaction increases the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
相似化合物的比较
2,4-Dimethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, nordazepam, and tetrazepam . While all these compounds share a similar core structure, they differ in their substituents and pharmacological properties. For example, diazepam is widely used for its anxiolytic and anticonvulsant effects, while nordazepam has a longer duration of action . The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Similar Compounds
- Diazepam
- Nordazepam
- Tetrazepam
- Benzoxazepine derivatives
属性
CAS 编号 |
1131-47-1 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3 |
InChI 键 |
GRSQZGQYBQLHAW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C(C1)C |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C2N1)C |
Key on ui other cas no. |
58413-99-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3184382.png)
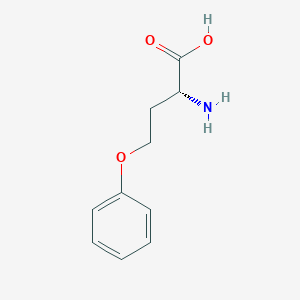
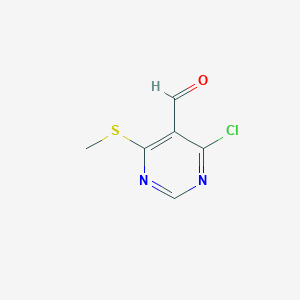
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-](/img/structure/B3184374.png)
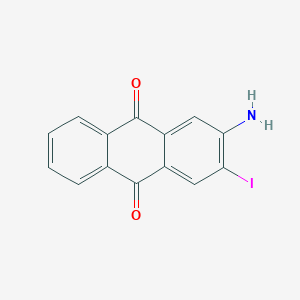
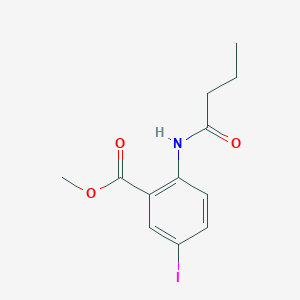
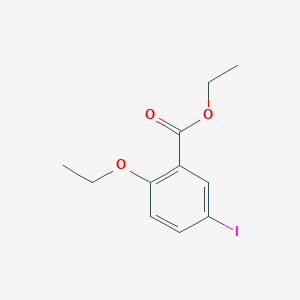
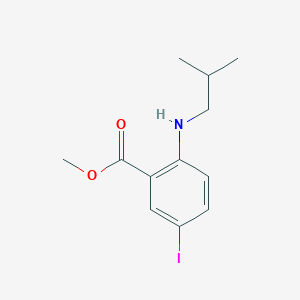
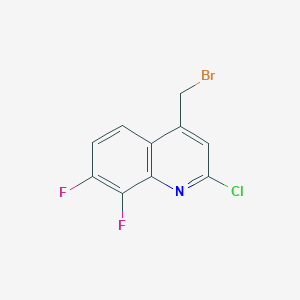
![6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3184406.png)
